molecular formula C10H10Cl2O3 B3386242 4-(2,3-Dichlorophenoxy)butanoic acid CAS No. 7170-59-4

4-(2,3-Dichlorophenoxy)butanoic acid

Cat. No.: B3386242
CAS No.: 7170-59-4
M. Wt: 249.09 g/mol
InChI Key: OUHXERSBJVBFGI-UHFFFAOYSA-N
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Description

4-(2,3-Dichlorophenoxy)butanoic acid is an organic compound with the molecular formula C10H10Cl2O3. It is a derivative of butanoic acid, where the hydrogen atom on the fourth carbon is replaced by a 2,3-dichlorophenoxy group. This compound is known for its applications in various fields, including agriculture and scientific research.

Biochemical Analysis

Biochemical Properties

It is known that it is herbicidally inactive . This suggests that it may interact with enzymes, proteins, and other biomolecules in a way that does not directly result in the death of plants.

Molecular Mechanism

It is known that it does not act as a typical herbicide, suggesting that its mechanism of action may be unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dichlorophenoxy)butanoic acid typically involves the reaction of 2,3-dichlorophenol with butyric acid under specific conditions. One common method is the esterification of 2,3-dichlorophenol with butyric acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a catalyst such as sulfuric acid and heating to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dichlorophenoxy)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atoms in the phenoxy group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Phenolic derivatives or amines.

Scientific Research Applications

4-(2,3-Dichlorophenoxy)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its effects on plant growth and development, particularly in the context of herbicide research.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.

    Industry: It is used in the formulation of herbicides and pesticides, contributing to agricultural productivity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin used as a herbicide.

    4-(2,4-Dichlorophenoxy)butanoic acid: Similar in structure but with different substitution patterns on the phenoxy group.

Uniqueness

4-(2,3-Dichlorophenoxy)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(2,3-dichlorophenoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O3/c11-7-3-1-4-8(10(7)12)15-6-2-5-9(13)14/h1,3-4H,2,5-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHXERSBJVBFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501339780
Record name 4-(2,3-Dichlorophenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501339780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7170-59-4
Record name 4-(2,3-Dichlorophenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501339780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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